![molecular formula C10H10ClNO3 B2522078 Ethyl 2-(6-chloro-5-methylpyridin-3-yl)-2-oxoacetate CAS No. 2169064-79-1](/img/structure/B2522078.png)
Ethyl 2-(6-chloro-5-methylpyridin-3-yl)-2-oxoacetate
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Overview
Description
The compound of interest, Ethyl 2-(6-chloro-5-methylpyridin-3-yl)-2-oxoacetate, is a chemical entity that appears to be related to various pyridine derivatives synthesized for different applications, including medicinal chemistry and material science. While the specific compound is not directly mentioned in the provided papers, the synthesis and properties of structurally related compounds are discussed, which can provide insights into the potential synthesis, molecular structure, chemical reactions, and physical and chemical properties of the compound .
Synthesis Analysis
The synthesis of pyridine derivatives often involves the reaction of chloroacetates with different nucleophiles. For instance, the synthesis of Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate was achieved by condensation of ethyl 2-chloroacetate with a hydroxy group of a naphthopyran derivative . Similarly, the synthesis of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxo-propionate involved the reaction of a dichloro-fluoropyridine with a carbanion . These methods suggest that the synthesis of this compound could potentially be carried out through a similar strategy, using a suitable pyridine derivative and ethyl 2-chloroacetate as starting materials.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is characterized by the presence of a pyridine ring, which is a heterocyclic aromatic ring with nitrogen as a heteroatom. The crystal structure of Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate was determined, providing insights into the arrangement of substituents around the pyridine core . This information can be extrapolated to predict the molecular geometry and potential binding interactions of this compound.
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, including nucleophilic substitutions and condensation reactions. The synthesis of derivatives often involves the reaction of chloro-substituted pyridines with nucleophiles, as seen in the synthesis of Ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate . The presence of electron-withdrawing groups such as cyano or chloro substituents can influence the reactivity of the pyridine ring, potentially leading to a variety of chemical transformations relevant to this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as solubility, melting point, and fluorescence, are influenced by the substituents on the pyridine ring. For example, derivatives of Ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate exhibited solid-state fluorescence with emission maxima in the visible range, which varied depending on the solvent . These properties are crucial for applications in material science and bioimaging. The specific physical and chemical properties of this compound would need to be empirically determined, but they are likely to be influenced by the chloro and methyl substituents on the pyridine ring.
Scientific Research Applications
Synthesis and Characterization
Ethyl 2-(6-chloro-5-methylpyridin-3-yl)-2-oxoacetate and related compounds have been synthesized and characterized in various studies, showcasing their utility in chemical research. For instance, ethyl derivatives have been created through one-pot synthesis strategies, demonstrating their roles in forming complex chemical structures such as 1,4,5-trisubstituted 1,2,3-triazoles. These compounds have been analyzed using techniques like FT-IR, NMR spectroscopy, and single crystal X-ray diffraction, highlighting their structural properties and potential for further chemical investigations (Ahmed et al., 2016).
Potential Anticancer Agents
Research has explored the transformation of similar ethyl compounds into potential anticancer agents. By modifying the chemical structure, such as by hydrolysis and catalytic hydrogenation, compounds have been synthesized that show promise in inhibiting cancer cell proliferation. This includes the development of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, which have demonstrated effects on cultured L1210 cells and survival rates in mice bearing P388 leukemia, pointing towards their applicability in developing new anticancer medications (Temple et al., 1983).
Chemical Synthesis Improvements
Further studies have focused on improving the synthesis processes of related compounds, aiming for higher efficiency and yield. For example, modifications in the preparation of ethyl derivatives have led to the development of new synthetic antioxidants and optimization of reaction conditions. This not only enhances the yield but also contributes to the broader applicability of these compounds in chemical synthesis and pharmaceutical research (Xing-sheng, 2007).
Exploring New Chemical Reactions
This compound serves as a foundational compound for exploring new chemical reactions and creating novel compounds. Research into the condensation reactions and the creation of new derivatives highlights the compound's versatility. Such studies lay the groundwork for future developments in chemical synthesis, offering pathways to new materials with potential applications in various industries, including pharmaceuticals and materials science (Yavari et al., 2003).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes . For instance, indole derivatives have been found to bind with high affinity to multiple receptors, which can lead to a variety of biological responses .
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, can affect a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been found to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
properties
IUPAC Name |
ethyl 2-(6-chloro-5-methylpyridin-3-yl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-3-15-10(14)8(13)7-4-6(2)9(11)12-5-7/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSLWAHJLFLJPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CN=C(C(=C1)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2169064-79-1 |
Source
|
Record name | ethyl 2-(6-chloro-5-methylpyridin-3-yl)-2-oxoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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